molecular formula C21H19N9O2 B2551310 3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide CAS No. 2034478-69-6

3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide

Cat. No.: B2551310
CAS No.: 2034478-69-6
M. Wt: 429.444
InChI Key: XGJJKUKAHZUTGY-UHFFFAOYSA-N
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Description

3-(1H-Benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide is a heterocyclic compound featuring a benzimidazole core linked to a propanamide chain, which is further functionalized with a triazole-oxadiazole-pyridine moiety. The pyridinyl group introduces additional hydrogen-bonding and π-π stacking capabilities, which are critical for molecular recognition processes .

Synthesis of such compounds typically involves multi-step reactions, including cyclization (e.g., for oxadiazole formation), Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole linkages, and amide coupling . Structural validation relies on spectroscopic methods (NMR, IR) and elemental analysis, as demonstrated for analogous benzimidazole-triazole hybrids .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N9O2/c31-19(8-7-18-24-15-5-1-2-6-16(15)25-18)23-10-11-30-13-17(27-29-30)21-26-20(28-32-21)14-4-3-9-22-12-14/h1-6,9,12-13H,7-8,10-11H2,(H,23,31)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJJKUKAHZUTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC(=O)NCCN3C=C(N=N3)C4=NC(=NO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including anticancer properties and effects on various biological pathways.

Chemical Structure

The compound features a benzimidazole core fused with a pyridine and oxadiazole moiety, linked to a triazole unit. This structural complexity is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

  • In vitro studies demonstrated significant cytotoxic effects against human prostate cancer cell line DU-145, with an IC50 value of 0.54 μM , indicating potent antiproliferative activity .
Cell LineIC50 (μM)
DU-1450.54
A549 (Lung)31.86
HeLa (Cervical)25.72
MCF-7 (Breast)45.2

These results suggest that the compound may inhibit microtubule assembly and induce apoptosis in cancer cells, as evidenced by immunofluorescence assays .

The proposed mechanism of action involves:

  • Microtubule Disruption : The compound appears to interfere with tubulin polymerization, which is crucial for mitotic spindle formation during cell division.
  • Apoptosis Induction : Flow cytometry analyses indicate that treated cells exhibit increased apoptosis markers, suggesting that the compound triggers programmed cell death pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects:

  • It exhibited significant inhibitory action against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis , with minimum inhibitory concentrations (MICs) ranging from 40 μg/mL to 300 μg/mL .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus40
Bacillus subtilis300
Escherichia coli200
Pseudomonas aeruginosa500

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzimidazole and triazole moieties can significantly alter the biological activity of the compound. For example:

  • Substitutions at specific positions on the benzimidazole ring enhance cytotoxicity against cancer cell lines.
  • The presence of electron-withdrawing groups on the pyridine ring increases antimicrobial potency .

Case Studies

Several case studies have explored the compound's potential in clinical settings:

  • Prostate Cancer Treatment : A study demonstrated that administration of this compound in animal models led to reduced tumor growth rates compared to controls.
  • Combination Therapy : Combining this compound with conventional chemotherapy agents showed synergistic effects, enhancing overall treatment efficacy against resistant cancer cell lines .

Scientific Research Applications

Molecular Formula

  • Molecular Formula: C₁₈H₁₈N₄O₂
  • Molecular Weight: 338.36 g/mol

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study on derivatives of benzimidazole showed promising results against various cancer cell lines by inhibiting tubulin polymerization, which is crucial for cell division . The compound's ability to interact with microtubules suggests its potential as an anticancer agent.

Antiviral Properties

Research has demonstrated that compounds containing triazole and oxadiazole rings possess antiviral activity. A related study reported that certain derivatives were effective against coronaviruses and other viral infections . The mechanism of action often involves the disruption of viral replication processes.

Antimicrobial Activity

The presence of multiple nitrogen-containing heterocycles enhances the compound's ability to interact with microbial targets. Studies have shown that benzimidazole derivatives exhibit antimicrobial properties against a range of Gram-positive and Gram-negative bacteria . This suggests that the compound may also be explored for developing new antibiotics.

Neuroprotective Effects

Compounds with benzimidazole structures have been associated with neuroprotective effects in various models of neurodegenerative diseases. Their ability to modulate pathways involved in oxidative stress and inflammation could be beneficial in treating conditions like Alzheimer's disease .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of benzimidazole derivatives, a compound structurally similar to the one was tested against prostate cancer cell lines (DU-145). Results indicated an IC50 value of approximately 0.54 μM, demonstrating significant cytotoxicity .

Case Study 2: Antiviral Screening

A series of compounds derived from triazole and oxadiazole were screened for antiviral activity against SARS-CoV-2. The results showed that modifications in the side chains significantly influenced the antiviral efficacy, highlighting the importance of structural optimization for enhancing biological activity .

Chemical Reactions Analysis

Potential Reaction Pathways

While specific reaction data for this compound is limited in the literature, its heterocyclic components suggest several plausible reaction mechanisms:

Reaction Type Functional Group Key Observations
1. Hydrolysis Oxadiazole ringOxadiazoles may undergo hydrolysis under acidic/basic conditions to form amides.
2. Cycloaddition Triazole (1,2,3-triazole)Triazoles can participate in [3+2] cycloadditions (e.g., click chemistry).
3. Substitution Benzimidazole coreSubstitution at reactive positions (e.g., N1 or C4) may occur with nucleophiles.
4. Amide Hydrolysis Propanamide groupPropanamide could hydrolyze to form carboxylic acid under acidic or enzymatic conditions.

3.1. Oxadiazole Hydrolysis

The 1,2,4-oxadiazole ring is known for its reactivity due to ring strain. In acidic or basic conditions, it may hydrolyze to form carboxylic acids or amides. For example:

1,2,4-Oxadiazole+H2OCarboxylic acid+NH3(acidic conditions)\text{1,2,4-Oxadiazole} + \text{H}_2\text{O} \rightarrow \text{Carboxylic acid} + \text{NH}_3 \quad \text{(acidic conditions)}

This reaction could cleave the oxadiazole ring, generating a carboxylic acid derivative .

3.2. Triazole Reactivity

The 1H-1,2,3-triazole group may undergo cycloaddition reactions (e.g., with alkynes or nitriles) to form fused heterocycles. For instance, a [3+2] cycloaddition could occur under thermal or copper(I)-catalyzed conditions:

Triazole+AlkyneFused bicyclic compound\text{Triazole} + \text{Alkyne} \rightarrow \text{Fused bicyclic compound}

This pathway is common in click chemistry for synthesizing bioconjugates .

3.3. Benzimidazole Substitution

The benzimidazole core may undergo electrophilic substitution at positions adjacent to nitrogen atoms. For example:

  • Nucleophilic aromatic substitution at position C4 (if activated).

  • Alkylation/arylation via Friedel-Crafts or SNAr mechanisms.

3.4. Propanamide Hydrolysis

The propanamide group could hydrolyze to form a carboxylic acid under acidic or enzymatic conditions:

PropanamideCarboxylic acid+Ammonia(acidic conditions)\text{Propanamide} \rightarrow \text{Carboxylic acid} + \text{Ammonia} \quad \text{(acidic conditions)}

Functional Group Interactions

The compound’s heterocyclic components may interact synergistically:

  • Triazole-oxadiazole conjugation : Potential electronic interactions between the triazole and oxadiazole rings could influence stability or reactivity.

  • Pyridin-3-yl substituent : The electron-deficient pyridine ring may direct substitution reactions toward specific positions.

Synthetic and Analytical Considerations

  • Stability : The presence of multiple heterocycles suggests moderate stability under standard conditions, but hydrolysis or cycloaddition may occur under harsh environments.

  • Purification : Chromatographic methods (e.g., HPLC) could be employed to isolate reaction products.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Diversity : The target compound’s oxadiazole-pyridine motif distinguishes it from thiazole- or thiophene-containing analogs (e.g., 9c , 18a ). Oxadiazoles are electron-deficient and may enhance metabolic stability compared to thiazoles .

Substituent Effects : The pyridinyl group in the target compound could improve solubility and target engagement compared to bromophenyl (9c) or chlorophenyl (5ck) groups, which may increase lipophilicity but risk toxicity .

Synthetic Complexity : The triazole-oxadiazole linkage likely requires sequential CuAAC and cyclization steps, making synthesis more challenging than pyrrolidine- or pyrazole-linked derivatives .

Physicochemical and Spectroscopic Comparisons

  • Solubility : The pyridine ring in the target compound likely improves aqueous solubility compared to bromophenyl (9c) or methylthio (18a) groups .
  • Spectroscopy : Aromatic protons in the benzimidazole and pyridine rings would resonate at δ 7.5–8.5 in 1H-NMR, similar to 9c (δ 7.72–7.88) . HRMS data for the target compound is expected to align with analogs (e.g., [M+H]+ ~550–600).

Q & A

Basic: What are the recommended synthetic routes for this compound, considering its benzimidazole, triazole, and oxadiazole moieties?

Methodological Answer:
The synthesis involves modular assembly of the three heterocyclic components:

Benzimidazole Core : Synthesize 2-substituted benzimidazole via condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions (e.g., HCl/EtOH) .

1,2,4-Oxadiazole-Triazole Hybrid :

  • Form the oxadiazole ring by cyclizing nitrile derivatives with hydroxylamine, followed by coupling to a triazole via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Use 1,4-dioxane and triethylamine as solvents/catalysts for intermediate steps .

Final Propanamide Linkage : Couple the benzimidazole and oxadiazole-triazole units using carbodiimide-mediated amidation (e.g., EDCI/HOBt in DMF) .
Key Validation : Monitor reactions via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: How should researchers characterize the compound’s structural integrity and purity?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm proton environments (e.g., benzimidazole NH at δ ~12.5 ppm) and carbon backbone .
    • IR : Validate amide C=O stretch (~1650 cm⁻¹) and triazole C-N (~1450 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks and isotopic patterns.
  • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (deviation <0.4% acceptable) .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Basic: What preliminary assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial Screening :
    • Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : Employ MTT assays on HEK-293 cells to determine IC₅₀ values .

Advanced: How can reaction conditions be optimized to mitigate low yields in triazole-oxadiazole coupling?

Methodological Answer:

  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for CuAAC efficiency .
  • Catalyst Optimization : Test Cu(I) sources (e.g., CuI vs. CuBr) with ligands (TBTA) to enhance regioselectivity .
  • Temperature Control : Perform reactions under microwave irradiation (80°C, 30 min) to accelerate kinetics .
  • Side Reaction Mitigation : Add molecular sieves to absorb water, preventing hydrolysis of nitrile intermediates .

Advanced: How to resolve contradictions in crystallographic data for structural validation?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, 100 K) to minimize thermal motion artifacts .
  • Refinement Software : Apply SHELXL for small-molecule refinement, using restraints for disordered regions (e.g., triazole rings) .
  • Validation Tools : Cross-check with PLATON (TwWin analysis) to detect twinning and CCDC Mercury for packing diagrams .
  • Contradiction Resolution : If NMR and XRD data conflict (e.g., tautomerism), perform variable-temperature NMR or DFT calculations to assess energy barriers .

Advanced: How to design dose-response studies with statistical rigor for bioactivity analysis?

Methodological Answer:

  • DoE (Design of Experiments) : Use a factorial design (e.g., 3×3 matrix) to test concentration ranges (1–100 µM) and exposure times (24–72 hrs) .
  • Data Modeling : Fit sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀ values. Use software like GraphPad Prism for nonlinear regression.
  • Statistical Tests : Apply ANOVA with post-hoc Tukey tests to compare treatment groups. Report p-values <0.05 as significant .
  • Reproducibility : Include triplicate technical replicates and two independent biological replicates.

Advanced: What strategies address solubility challenges in biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate or acetyl groups at the propanamide moiety for transient hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (emulsification/solvent evaporation) for controlled release .

Advanced: How to analyze SAR for the pyridinyl-oxadiazole moiety’s role in bioactivity?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with substituents (e.g., Cl, OMe) at pyridin-3-yl and compare activity .
  • Computational Modeling : Perform docking (AutoDock Vina) against target proteins (e.g., SARS-CoV-2 Mpro) to identify key H-bonds/π-π interactions .
  • 3D-QSAR : Develop CoMFA/CoMSIA models using steric/electrostatic field descriptors from aligned conformers .

Advanced: How to troubleshoot inconsistent enzymatic inhibition results across assays?

Methodological Answer:

  • Buffer Compatibility : Ensure assay buffers (e.g., Tris vs. PBS) do not chelate metal cofactors (e.g., Mg²⁺) .
  • Positive Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
  • Pre-incubation Time : Vary compound-enzyme pre-incubation (5–30 min) to assess time-dependent inhibition .
  • Artifact Checks : Run counterscreens (e.g., fluorescence quenching controls) to exclude false positives .

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